molecular formula C24H20BrN3OS B2456023 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207006-22-1

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2456023
CAS RN: 1207006-22-1
M. Wt: 478.41
InChI Key: AIFKYFCCURUWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a member of the imidazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antimicrobial and antifungal activities against various microorganisms. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been studied for its potential use in imaging applications due to its fluorescent properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide in lab experiments is its diverse biological activities, which make it a versatile tool for various research applications. However, one limitation is that the compound may exhibit cytotoxicity at high concentrations, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for the research of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide. One direction is to explore its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, the development of new synthetic methods for this compound may lead to the discovery of novel derivatives with enhanced biological activities.

Synthesis Methods

The synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves the reaction of 4-bromobenzaldehyde, p-toluidine, and thiourea in the presence of a catalyst such as triethylamine. The resulting product is then reacted with phenylacetyl chloride to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3OS/c1-17-7-13-21(14-8-17)28-22(18-9-11-19(25)12-10-18)15-26-24(28)30-16-23(29)27-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKYFCCURUWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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